L-Methionine [R,S]-Sulfoximine-13C5
Description
Historical Context of Methionine Sulfoximine (B86345) (MSO) as a Biochemical Probe
The story of Methionine Sulfoximine (MSO) begins in the mid-20th century, not as a research tool, but as a toxic agent. In the early 1940s, a neurological disorder in dogs, characterized by seizures and "running fits," was linked to the consumption of flour treated with nitrogen trichloride (B1173362), a process known as "agenizing". nih.gov Scientists later identified the toxic agent responsible as L-Methionine Sulfoximine, formed from the reaction of nitrogen trichloride with methionine, an amino acid present in wheat protein. nih.gov
This discovery sparked scientific interest in MSO's mechanism of action. Researchers soon found that MSO is a potent and irreversible inhibitor of glutamine synthetase, a crucial enzyme in nitrogen metabolism and neurotransmitter recycling. wikipedia.orgnih.govacs.org MSO mimics glutamate (B1630785), one of the substrates of glutamine synthetase. The enzyme phosphorylates MSO, creating a tightly bound intermediate that effectively shuts down the enzyme's activity. wikipedia.org This specific inhibition made MSO an invaluable biochemical probe for studying the roles of glutamine synthetase in various biological processes, from ammonia (B1221849) detoxification in the brain to nitrogen assimilation in plants. nih.govnih.gov Further studies distinguished between the different stereoisomers of MSO, identifying L-methionine-S-sulfoximine as the specific isomer that acts as the convulsant and the potent inhibitor of glutamine synthetase. nih.govacs.org
Fundamentals of Stable Isotope Labeling with Carbon-13 (13C) for Metabolic Tracing
Stable isotope labeling is a non-radioactive method used to track the movement of atoms through metabolic pathways. Carbon, a fundamental element of all organic molecules, exists predominantly as the stable isotope ¹²C. nih.gov However, it has a heavier, naturally occurring stable isotope, ¹³C, which accounts for about 1.1% of all carbon atoms. nih.gov
In metabolic tracing studies, researchers use molecules that have been artificially enriched with ¹³C. youtube.commasonaco.org When these ¹³C-labeled compounds are introduced into a biological system (like cells in culture or a living organism), they are processed just like their unlabeled counterparts. nih.gov As the labeled molecule is broken down and its atoms are incorporated into new molecules, the ¹³C atoms act as a "tag." Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can detect the mass difference between molecules containing ¹³C and those with only ¹²C. youtube.comfrontiersin.org This allows scientists to map the flow of carbon atoms, identify active metabolic pathways, and quantify the rates of metabolic reactions, a field known as metabolic flux analysis. nih.govnih.gov
The designation "13C5" in L-Methionine [R,S]-Sulfoximine-13C5 signifies that all five carbon atoms in the methionine backbone of the molecule have been replaced with the Carbon-13 isotope. This "uniformly labeled" approach is particularly powerful for comprehensive carbon flow analysis. nih.gov
When a molecule is fully labeled, any downstream metabolite that incorporates its entire carbon skeleton will show a distinct mass shift corresponding to the number of labeled carbons. nih.gov This provides clear and unambiguous evidence of the metabolic pathway. For example, if this compound is metabolized, researchers can track the fate of all five of its carbon atoms simultaneously. This helps to:
Trace the complete carbon skeleton: It ensures that the entire molecule, not just a fragment, is being tracked through a series of biochemical reactions.
Improve accuracy in flux analysis: By providing more data points (i.e., the fate of each carbon), it enhances the precision of models used to calculate the rates of metabolic reactions. nih.govresearchgate.net
Distinguish between different metabolic routes: It can help differentiate pathways where the carbon skeleton is conserved versus those where it is fragmented and reassembled. youtube.com
Overview of Research Domains Utilizing this compound
The unique properties of this compound make it a valuable tool in specific research areas, primarily those focused on the metabolic pathways it influences.
Neuroscience and Neurochemistry: The primary target of MSO is glutamine synthetase, an enzyme highly concentrated in astrocytes in the brain. nih.gov This enzyme is critical for recycling the neurotransmitter glutamate and for ammonia detoxification. By using the ¹³C₅-labeled version, researchers can study the consequences of glutamine synthetase inhibition on astrocyte metabolism, the glutamate-glutamine cycle between neurons and astrocytes, and how these processes are altered in neurological diseases like amyotrophic lateral sclerosis (ALS) and conditions of hyperammonemia. nih.govnih.gov The labeling allows for precise tracking of the inhibitor itself and its metabolic byproducts within the complex environment of the brain.
Plant Biology and Agriculture: MSO is also a potent inhibitor of glutamine synthetase in plants, where the enzyme is central to assimilating nitrogen from the soil into amino acids. MSO has been studied for its herbicidal properties. google.com The use of this compound can help researchers understand how MSO is taken up, transported, and metabolized within plant tissues, aiding in the study of nitrogen metabolism and potentially in the development of more targeted agricultural chemicals.
Metabolism and Toxicology: In a broader sense, this labeled compound is used to study the metabolic fate of xenobiotics (foreign compounds). By tracing the ¹³C₅-labeled MSO, scientists can identify the enzymes and pathways responsible for its breakdown and detoxification in an organism, providing insights into general mechanisms of drug and toxin metabolism. nih.gov
Data Tables
Table 1: Properties of L-Methionine [R,S]-Sulfoximine
| Property | Value/Description |
| Target Enzyme | Glutamine Synthetase |
| Mechanism of Action | Irreversible Inhibition wikipedia.org |
| Biological Effect | Inhibition of glutamate/glutamine cycle, convulsant at high doses nih.govwikipedia.org |
| Stereoisomer Activity | The L,S-diastereoisomer is the primary inhibitor of glutamine synthetase. nih.gov |
Table 2: Key Research Applications and Rationale
| Research Domain | Rationale for Using this compound |
| Neuroscience | To trace the metabolic fate of the glutamine synthetase inhibitor in brain cells and understand its impact on neurotransmitter cycling and ammonia metabolism. nih.govnih.gov |
| Plant Biology | To study the uptake, transport, and breakdown of the inhibitor in plants, providing insights into nitrogen assimilation pathways. google.com |
| Metabolic Studies | To conduct metabolic flux analysis and determine how a complex xenobiotic is processed and detoxified by an organism. nih.govnih.gov |
Properties
Molecular Formula |
¹³C₅H₁₂N₂O₃S |
|---|---|
Molecular Weight |
185.19 |
Synonyms |
L-S-[3-Amino-3-carboxypropyl]-S-methyl-[R,S]-sulfoximine-13C5; (2S)-2-Amino-4-(S-methylsulfonimidoyl)butanoic Acid-13C5; |
Origin of Product |
United States |
Mechanistic Investigations of Enzyme Inhibition and Biochemical Interactions
Research on Glutamine Synthetase (GS) Inhibition by Methionine Sulfoximine (B86345) Analogs
Methionine sulfoximine (MSO) is a potent inhibitor of glutamine synthetase (GS), an enzyme central to nitrogen metabolism that catalyzes the ATP-dependent synthesis of glutamine from glutamate (B1630785) and ammonia (B1221849). nih.govmedchemexpress.com The labeled compound, L-Methionine [R,S]-Sulfoximine-13C5, allows for detailed tracking of the molecule in biochemical assays.
The inhibition of glutamine synthetase by methionine sulfoximine is a complex, multi-step process. Research on the human recombinant glutamine synthetase has demonstrated a biphasic inhibition mechanism. nih.gov
Initially, MSO acts as a competitive inhibitor, binding to the enzyme's active site in a reversible manner. nih.govnih.gov This initial binding competes with the natural substrate, glutamate. For the human enzyme, the inhibition constant (Ki) for this competitive phase has been determined to be approximately 1.19 mM, which is similar to the Michaelis constant (Km) for glutamate (1.67 mM). nih.gov
Following this initial competitive binding, a more potent, irreversible inactivation of the enzyme occurs. nih.govmedchemexpress.comacs.org This second phase is dependent on the presence of ATP and magnesium ions (Mg2+). acs.org The inactivation is rapid; for instance, the half-life for the inactivation of human glutamine synthetase in the presence of 5 mM MSO is about 25 seconds. nih.gov This irreversible inhibition results from the phosphorylation of MSO by the enzyme itself, which creates a tightly bound transition-state analog. acs.orgwikipedia.org
| Enzyme | Inhibitor | Inhibition Type | Kinetic Parameter (Ki) |
|---|---|---|---|
| Human Glutamine Synthetase | L-Methionine-S,R-Sulfoximine (MSO) | Competitive | 1.19 mM |
At the molecular level, the inhibition of glutamine synthetase by MSO involves specific interactions within the enzyme's active site. The binding of ATP to the enzyme induces a conformational change that increases its affinity for glutamate. nih.gov MSO, having a similar structure to glutamate, then binds to this same site. nih.gov
The irreversible inactivation is initiated when the enzyme catalyzes the phosphorylation of the bound MSO, forming methionine sulfoximine phosphate (B84403). nih.govwikipedia.org This phosphorylated product is a transition-state analog that binds with extreme tightness to the active site, effectively preventing the entry and binding of glutamate. nih.govwikipedia.org Structural studies have revealed that the protonated sulfoximine nitrogen atom of MSO forms a hydrogen bond with a carboxylate oxygen of the amino acid residue Glu305. This interaction prevents the conformational changes necessary for ammonium (B1175870) binding and catalysis, leading to the irreversible inhibition of the enzyme. nih.gov The inhibited enzyme has been found to contain tightly bound methionine sulfoximine phosphate and ADP. acs.org
L-Methionine sulfoximine exists as two diastereomers: L-S-Methionine sulfoximine and L-R-Methionine sulfoximine. wikipedia.org Research has unequivocally demonstrated that the inhibitory activity against glutamine synthetase is highly stereospecific. capes.gov.brnih.govberkeley.edu
Of the possible stereoisomers, only L-methionine-S-sulfoximine is the active inhibitor of the enzyme. capes.gov.brnih.govberkeley.edu Studies have shown that the (S,S) diastereomer of MSO is significantly more potent, by a factor of about 10, than the (S,R) isomer in inhibiting glutamine synthetase. nih.gov This high degree of stereospecificity underscores the precise geometric and electronic requirements of the enzyme's active site for substrate and inhibitor binding.
The inhibitory effects of methionine sulfoximine on glutamine synthetase have been studied across a variety of organisms, revealing important differences. The amino acid-binding site of GS is highly conserved across both bacterial and eukaryotic species, yet significant kinetic differences exist. nih.govnih.gov
For example, the Ki value for the competitive inhibition of human glutamine synthetase by MSO (1.19 mM) is the highest reported among mammalian enzymes studied, which may explain the relative insensitivity of primates to MSO compared to other animals like dogs. nih.gov In prokaryotes, such as the bacteria Rhodopseudomonas palustris and Rhodopseudomonas capsulata, MSO also acts as an irreversible inhibitor, and its use has been crucial in studies of nitrogen metabolism regulation. nih.gov Furthermore, research on Salmonella typhimurium has identified mutants with a glutamine synthetase that is resistant to MSO inhibition, providing insights into the specific amino acid residues involved in inhibitor binding. taylorandfrancis.com
| Organism/Isoform | Inhibitor | Key Finding | Reference |
|---|---|---|---|
| Human | L-Methionine-S,R-Sulfoximine | Relatively high Ki (1.19 mM), suggesting lower sensitivity. | nih.gov |
| Dog | L-Methionine-S,R-Sulfoximine | Higher sensitivity compared to primates, though specific Ki not provided in these sources. | nih.gov |
| Rhodopseudomonas palustris | L-Methionine-SR-Sulfoximine | Irreversible inhibition restores nitrogenase activity after ammonia switch-off. | nih.gov |
| Salmonella typhimurium | Methionine Sulfoximine | Mutants resistant to MSO show altered active sites. | taylorandfrancis.com |
Exploration of Other Enzyme Interactions
While the primary focus of MSO research has been on glutamine synthetase, its interactions with other enzymes have also been investigated, revealing a broader, though less potent, inhibitory profile.
Methionine sulfoximine has been shown to inhibit gamma-glutamylcysteine (B196262) synthetase (γ-GCS) in in vitro studies. nih.govcapes.gov.brnih.gov This enzyme catalyzes the first and rate-limiting step in the synthesis of glutathione (B108866), a critical antioxidant. Similar to its action on glutamine synthetase, the inhibition of γ-GCS is stereospecific, with only the L-methionine-S-sulfoximine isomer being active. capes.gov.br
The research implications of this dual inhibition are significant. It has been crucial in dissecting the physiological effects of MSO. For instance, studies using alpha-alkyl analogs of MSO, which differentially inhibit GS and γ-GCS, have strongly indicated that the convulsant effects of MSO are linked to the inhibition of glutamine synthetase rather than γ-GCS. nih.gov Although MSO can inhibit γ-GCS in a laboratory setting, studies in live rodents have shown that administration of MSO did not significantly alter the levels of glutathione in the brain. nih.gov This suggests that in vivo, MSO preferentially inhibits glutamine synthetase, likely due to factors such as enzyme turnover rates and substrate availability. nih.gov
Studies on Methionine Sulfoxide (B87167) Reductase Activity Modulation
Methionine sulfoxide reductases (Msrs) are a family of enzymes crucial for cellular defense against oxidative stress. They catalyze the reduction of methionine sulfoxide residues in proteins back to methionine. There are two main forms, MsrA and MsrB, which are stereospecific for the S and R isomers of methionine sulfoxide, respectively.
While MSO is a sulfoximine derivative of methionine, direct studies on its modulation of Msr activity are not extensively documented in the available literature. The primary focus of MSO research has been on its potent inhibition of glutamine synthetase. However, the broader context of methionine metabolism and oxidative stress, in which Msr enzymes play a vital role, is relevant. The oxidation of methionine to methionine sulfoxide is a significant consequence of oxidative stress, and the Msr system is the primary mechanism for repairing this damage.
Impact on Cellular Regulatory Networks Beyond Direct Enzyme Inhibition
The profound inhibition of glutamine synthetase by MSO has significant downstream effects on cellular regulatory networks, primarily by disrupting glutamate and glutamine homeostasis. Glutamine is a crucial molecule involved in numerous metabolic pathways, including nitrogen transport, nucleotide synthesis, and the production of the neurotransmitter glutamate.
By blocking glutamine synthesis, MSO treatment has been shown to significantly reduce the levels of both glutamine and glutamate in the brain. nih.gov In a mouse model of amyotrophic lateral sclerosis (ALS), MSO treatment led to a 60% reduction in brain glutamine and a 30% reduction in brain glutamate. nih.gov This alteration in the glutamine-glutamate cycle can have far-reaching consequences for neuronal function and excitotoxicity, a process implicated in neurodegenerative diseases. nih.govwikipedia.org
Applications in Metabolic Pathway Elucidation and Flux Analysis
Advanced 13C-Metabolic Flux Analysis (MFA) Methodologies
13C-Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic reactions. The use of 13C-labeled substrates, such as L-Methionine [R,S]-Sulfoximine-13C5, is integral to these methodologies.
While L-Methionine [R,S]-Sulfoximine is primarily an inhibitor of glutamine synthetase and not a primary carbon source for central carbon metabolism, its 13C5-labeling provides a unique way to probe the interconnectedness of metabolic pathways. In specific experimental setups, the labeled carbon atoms from the degradation of the molecule could potentially enter central carbon metabolism, allowing researchers to trace their transitions through key pathways like the Krebs cycle and glycolysis. This enables the mapping of carbon flow and the identification of active metabolic routes under specific physiological or pathological conditions.
The application of this compound is particularly valuable for quantifying intracellular flux distributions in various research models, from microbial systems to mammalian cells. By inhibiting glutamine synthetase, the compound perturbs the normal metabolic state, and the 13C5 label allows for the precise measurement of how metabolic fluxes are rerouted in response to this inhibition. This provides critical insights into the robustness and adaptability of metabolic networks.
| Research Model | Application of 13C-MFA with Labeled Inhibitors | Key Findings |
| Escherichia coli | Analysis of metabolic response to enzyme inhibition. | Identification of bypass pathways and metabolic chokepoints. |
| Mammalian Cancer Cells | Investigation of altered glutamine metabolism in tumors. | Quantification of anaplerotic and cataplerotic fluxes. |
| Yeast (Saccharomyces cerevisiae) | Study of nitrogen metabolism and its link to carbon metabolism. | Elucidation of regulatory nodes connecting amino acid and central carbon pathways. |
The data generated from experiments using this compound are crucial for the development and validation of both steady-state and non-steady-state MFA models. Isotopic steady-state MFA assumes that metabolic fluxes and metabolite concentrations are constant over time, while non-steady-state MFA can capture the dynamic changes in metabolism. The time-resolved incorporation of the 13C label from the sulfoximine (B86345) molecule into various metabolites provides the necessary data to parameterize and validate these complex computational models, enhancing their predictive power.
Research on Amino Acid Metabolism and Homeostasis
The study of amino acid metabolism and the maintenance of its balance, or homeostasis, is another area significantly advanced by the use of labeled compounds like this compound.
The glutamate-glutamine cycle is a fundamental pathway in the brain for neurotransmitter recycling and in other tissues for nitrogen transport. L-Methionine [R,S]-Sulfoximine is a potent and specific inhibitor of glutamine synthetase, a key enzyme in this cycle. By using the 13C5-labeled version, researchers can not only block the pathway but also trace any residual or alternative metabolic fates of the inhibitor and its potential breakdown products within different biological systems. This allows for a more detailed investigation of the cycle's dynamics and its interaction with other metabolic pathways.
| Biological System | Focus of Glutamate-Glutamine Cycle Investigation | Insights from Labeled Inhibitor Studies |
| Central Nervous System | Neurotransmitter recycling and ammonia (B1221849) homeostasis. | Delineation of astrocytic and neuronal metabolic coupling. |
| Liver | Nitrogen metabolism and urea (B33335) synthesis. | Quantification of the role of glutamine in systemic nitrogen balance. |
| Cancer Tissues | Anaplerotic feeding of the Krebs cycle. | Understanding the dependence of cancer cells on glutamine for survival. |
Ammonia is toxic to cells, and its efficient removal is critical for survival. Glutamine synthetase plays a vital role in ammonia detoxification by incorporating it into glutamine. By inhibiting this enzyme with this compound, scientists can study the alternative pathways for ammonia scavenging. The 13C label can help to identify and quantify the metabolic flux through these alternative routes, providing a clearer picture of the cellular mechanisms for coping with ammonia toxicity. This is particularly relevant in the context of liver disease and certain genetic metabolic disorders.
Studies on Interconnections with Branched-Chain Amino Acid Metabolism
The metabolism of branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine—is intricately linked with the availability of other amino acids, including glutamate (B1630785) and glutamine. By inhibiting glutamine synthetase, MSO perturbs this balance, which in turn affects BCAA metabolism, particularly in the brain.
Research in rat models has demonstrated that administration of MSO significantly alters the activity of branched-chain amino acid transaminases (BCAA-T), the enzymes that catalyze the first step in BCAA catabolism. nih.gov The effects vary depending on the specific BCAA, the brain region, and the dosage, highlighting a complex regulatory interplay. For instance, an acute high dose of MSO was found to decrease leucine and valine aminotransferase activities in several brain regions while enhancing the activity of isoleucine aminotransferase in others. nih.gov These findings suggest that under the metabolic stress induced by MSO, the brain alters its use of BCAAs, potentially for the production of glutamate and glutamine. nih.gov The use of this compound in such studies would allow for precise tracing of the carbon skeleton, clarifying how the carbons from BCAAs are re-routed in response to glutamine synthetase inhibition.
Table 1: Effect of Acute L-Methionine Sulfoximine (MSO) Administration on BCAA Transaminase Activity in Rat Brain Regions An interactive table summarizing research findings on how MSO affects the enzymes involved in breaking down branched-chain amino acids in different parts of the brain.
| Enzyme | Cerebral Cortex | Cerebellum | Hippocampus | Corpus Striatum | Brain Stem | Midbrain |
| Leucine Aminotransferase | ↓ | ↓ | ↔ | ↔ | ↓ | ↔ |
| Isoleucine Aminotransferase | ↔ | ↔ | ↑ | ↑ | ↑ | ↑ |
| Valine Aminotransferase | ↓ | ↔ | ↓ | ↓ | ↓ | ↓ |
| Data derived from studies on rat models. nih.gov ↑ represents enhanced activity, ↓ represents decreased activity, and ↔ represents no significant change. |
Role in Sulfur Amino Acid Interconversions and Transsulfuration Pathway Research
The transsulfuration pathway connects methionine metabolism with the synthesis of other sulfur-containing amino acids, notably cysteine. wikipedia.orgnih.gov This pathway is essential for producing cysteine, which is a precursor for the critical antioxidant glutathione (B108866). researchgate.net MSO, as a methionine analog, can influence this pathway. In vitro studies have shown that MSO can inhibit γ-glutamylcysteine synthetase, the rate-limiting enzyme in glutathione synthesis. nih.gov
However, this effect is not consistently observed in vivo, suggesting complex regulatory mechanisms within a living system. nih.gov The transsulfuration pathway begins with the conversion of methionine to S-adenosylmethionine (SAM), which, after donating its methyl group, becomes S-adenosylhomocysteine (SAH) and then homocysteine. Homocysteine stands at a critical juncture: it can either be remethylated back to methionine or enter the transsulfuration pathway to be irreversibly converted to cystathionine (B15957) and then cysteine. nih.govnih.gov By perturbing amino acid pools, MSO can indirectly influence the fate of homocysteine. This compound serves as a powerful tracer to investigate these effects, allowing researchers to follow the labeled carbon backbone and understand how glutamine synthetase inhibition redirects metabolic flux at the key node of homocysteine.
Studies on the Methionine Cycle and Methyl Group Metabolism
The methionine cycle is a fundamental metabolic pathway that governs cellular methylation capacity. The use of MSO and its labeled variant provides a method to probe the regulation and dynamics of this cycle.
Tracing Methyl Group Fluxes in Methylation Reactions
The flux of methyl groups from SAM to various acceptor molecules is fundamental to epigenetic regulation and the synthesis of numerous essential compounds. nih.govyoutube.com By altering the intracellular concentrations of SAM, MSO can indirectly modulate the global landscape of cellular methylation. While the 13C5 label on this compound is on the butanoic acid core and not the methyl group itself lgcstandards.com, the compound is used to create a specific metabolic perturbation. Researchers can then use other stable isotopes, such as deuterium-labeled methionine (Met-d3), to trace the flux of methyl groups and precisely measure how the MSO-induced stress affects specific methylation pathways. This approach helps to unravel the complex regulatory network that controls the allocation of methyl groups to different cellular processes.
Regulation of S-Adenosylhomocysteine (SAH) Levels and its Research Implications
S-Adenosylhomocysteine (SAH) is the by-product of all SAM-dependent methylation reactions. nih.gov SAH is a potent inhibitor of most methyltransferases, and therefore its concentration must be tightly controlled. nih.gov The cellular methylation potential is often assessed by the SAM/SAH ratio. An increase in SAH levels can lead to feedback inhibition of methylation reactions. SAH is hydrolyzed to homocysteine and adenosine, linking its metabolism back to the methionine cycle and the transsulfuration pathway. youtube.com By perturbing the methionine cycle, MSO can cause downstream effects on SAH levels. Studying these changes provides insight into the robustness and regulatory mechanisms of the methylation machinery. The use of MSO as a research tool allows for the controlled disruption of this cycle, enabling a detailed investigation of how cells manage SAH levels to maintain methylation fidelity. nih.gov
Metabolic Reprogramming Research in Experimental Biological Systems
Metabolic reprogramming is a hallmark of various diseases, including cancer. Cancer cells often alter their metabolic pathways to support rapid proliferation and survival. nih.gov One common alteration is an increased dependence on glutamine, a phenomenon known as "glutamine addiction."
L-Methionine sulfoximine, by inhibiting glutamine synthetase, serves as a key research tool to probe this dependency and study the resulting metabolic reprogramming. nih.gov Research has shown that when deprived of their ability to synthesize glutamine by MSO, some cancer cells can rewire their metabolism to utilize alternative fuel sources, such as branched-chain fatty acids, to survive. nih.gov This metabolic plasticity is a significant factor in therapeutic resistance.
Furthermore, MSO is used to investigate the metabolic crosstalk between cancer cells and their surrounding microenvironment. nih.gov For example, inhibiting glutamine synthesis in stromal cells can affect the nutrient supply to adjacent cancer cells. This compound is particularly useful in this area of research. By using this stable isotope-labeled inhibitor, scientists can precisely trace the flow of carbon atoms, mapping the new metabolic routes that cancer cells activate to adapt and survive the targeted inhibition of glutamine synthesis. nih.gov This provides a detailed picture of the metabolic vulnerabilities and adaptive mechanisms in experimental biological systems, such as cancer cell lines or animal models. mdpi.com
Investigation of Altered Metabolic States in Cell Cultures and Organoids
Cell cultures and, more recently, three-dimensional organoids have become indispensable models for studying human diseases, including cancer and neurological disorders. These systems often exhibit significant metabolic reprogramming compared to their healthy tissue counterparts. A key aspect of this reprogramming can involve altered glutamine metabolism.
L-Methionine [R,S]-Sulfoximine (MSO) is a well-established irreversible inhibitor of glutamine synthetase (GS), the enzyme responsible for the ATP-dependent synthesis of glutamine from glutamate and ammonia. nih.gov Inhibition of GS can profoundly impact cells that are dependent on endogenous glutamine synthesis. By using the 13C-labeled version, this compound, researchers can not only induce these effects but also precisely quantify the uptake and metabolic fate of the inhibitor itself within the cells.
For instance, in glioblastoma (GBM), a highly aggressive brain tumor, glutamine metabolism is a key vulnerability. nih.gov While some cancer cells are avid glutamine consumers from the extracellular environment, others may rely on their own GS activity. In a hypothetical study using glioblastoma organoids, one could use this compound to trace the inhibitor's activity. Following administration of the labeled compound to the organoid culture, mass spectrometry could be employed to detect the 13C5-labeled MSO-phosphate, the phosphorylated intermediate formed during the irreversible inhibition of glutamine synthetase. This would provide direct evidence of target engagement within the complex 3D structure.
Furthermore, by analyzing the isotopologue distribution in other metabolites, researchers could elucidate the downstream effects of GS inhibition. For example, a decrease in labeled glutamine and an accumulation of labeled glutamate would be expected. The data could be presented in a table to show the relative changes in key metabolite pool labeling.
Table 1: Hypothetical Metabolic Tracing in Glioblastoma Organoids with this compound This table illustrates the type of data that could be generated from a metabolic tracing experiment. The values are for representative purposes.
| Metabolite | Relative Abundance (Control) | Relative Abundance (+ MSO-13C5) | Fold Change | 13C Label Incorporation (%) |
| Glutamine | 1.00 | 0.45 | -2.22 | 2.1 |
| Glutamate | 1.00 | 1.85 | +1.85 | 85.7 |
| MSO-Phosphate | 0.00 | Detected | - | 99.0 |
| Alpha-Ketoglutarate | 1.00 | 1.30 | +1.30 | 75.3 |
Such an analysis would provide quantitative insights into the metabolic rewiring that occurs upon GS inhibition, revealing the extent to which the cells can compensate by upregulating glutamine import or rerouting other metabolic pathways.
Analysis of Metabolic Adaptations in Response to Perturbations
Cells constantly adapt their metabolism in response to various perturbations, such as nutrient stress, hypoxia, or therapeutic agents. Understanding these adaptations is crucial, especially in the context of diseases like cancer, where cells may develop resistance to treatment. nih.gov this compound can be a valuable tool for studying these adaptive responses, particularly those involving amino acid metabolism and redox balance.
A significant area of interest is the development of drug resistance in cancer cells, which often involves metabolic reprogramming to overcome the drug's effects. nih.gov For example, some cancer cells may adapt to chemotherapy by increasing their reliance on specific metabolic pathways for survival. If a particular therapy induces a state of glutamine dependency, inhibiting GS with MSO could be a potential synergistic treatment.
Using this compound, researchers could investigate the metabolic flux changes in drug-resistant versus sensitive cancer cell lines. By treating both cell populations with the labeled inhibitor, one could track how the cells metabolize the compound and how GS inhibition affects central carbon metabolism. For instance, in a cell line that has become resistant to a particular drug, one might observe a different pattern of 13C label incorporation into downstream metabolites compared to the sensitive parent line, indicating a metabolic rewiring that confers resistance. This could involve, for example, an upregulation of pathways that produce antioxidants like glutathione, as GS inhibition can impact its synthesis. nih.gov
Table 2: Representative Data on Metabolic Flux Changes in Response to Perturbation This table provides a representative example of how metabolic flux data, obtained through 13C tracing, might look when comparing drug-sensitive and drug-resistant cell lines treated with this compound.
| Metabolic Pathway | Relative Flux (Sensitive Cells) | Relative Flux (Resistant Cells) | Key Enzymes Showing Altered Expression |
| Glycolysis | 100 ± 8 | 145 ± 12 | Hexokinase 2, PKM2 |
| Pentose Phosphate (B84403) Pathway | 15 ± 2 | 35 ± 4 | Glucose-6-Phosphate Dehydrogenase |
| TCA Cycle (Anaplerosis from Glutamine) | 50 ± 5 | 15 ± 3 | Glutaminase, Glutamate Dehydrogenase |
| Glutathione Synthesis | 20 ± 3 | 40 ± 5 | Gamma-Glutamylcysteine (B196262) Synthetase |
This type of analysis could reveal metabolic vulnerabilities in resistant cells that could be targeted to overcome resistance. The ability to trace the fate of the 13C atoms from this compound would provide direct evidence of how the inhibitor interacts with the adapted metabolic network.
Application in Microbial Metabolic Engineering Research
Microorganisms such as Escherichia coli and Saccharomyces cerevisiae are widely used as cell factories for the production of valuable chemicals, including amino acids and pharmaceuticals. nih.gov Metabolic engineering aims to optimize the metabolic pathways of these organisms to enhance the production of the desired compound. 13C-Metabolic Flux Analysis (13C-MFA) is a cornerstone of this field, providing a detailed map of the carbon flow through the cellular metabolic network.
This compound can be employed in microbial metabolic engineering in several ways. As GS is a key enzyme in nitrogen assimilation in many microbes, its inhibition can have significant effects on the central carbon and nitrogen metabolism. nih.gov In studies aimed at overproducing amino acids derived from glutamate, such as proline or arginine, partially inhibiting GS could redirect metabolic flux towards these pathways.
By introducing this compound into the culture medium of an engineered microbial strain, researchers could quantify the extent of GS inhibition and its effect on pathway fluxes. For example, in an E. coli strain engineered to produce L-methionine, GS competes for the common precursor glutamate. Using labeled MSO could help in fine-tuning the nitrogen assimilation pathway to channel more precursors towards methionine synthesis. The 13C label would allow for the disentanglement of the carbon atoms originating from the primary carbon source (e.g., glucose) and those potentially recycled from the breakdown of the inhibitor, although the latter is likely minimal given its mechanism of irreversible inhibition.
Table 3: Illustrative Flux Distribution in an Engineered E. coli Strain This table shows a hypothetical flux distribution analysis in an engineered E. coli strain before and after the addition of this compound, illustrating how resources might be redirected.
| Metabolic Split Point | Flux (% of Glucose Uptake Rate) - Control | Flux (% of Glucose Uptake Rate) - With MSO-13C5 |
| Glucose-6-P -> Pentose Phosphate Pathway | 30% | 35% |
| PEP -> Oxaloacetate | 15% | 12% |
| Alpha-Ketoglutarate -> Glutamate/Glutamine | 25% | 15% |
| Aspartate -> Methionine Pathway | 10% | 18% |
These data would be invaluable for rational strain design, helping engineers to identify bottlenecks and to understand the complex regulatory cross-talk between different metabolic pathways. The use of this compound provides a targeted approach to perturb and study the nitrogen-carbon interface in microbial metabolism. nih.gov
Neurobiological Research Applications and Mechanistic Studies
Modulation of Neurotransmitter Metabolism
The compound's primary mechanism of action, the inhibition of glutamine synthetase, directly interferes with the glutamate-glutamine cycle, a fundamental process for maintaining neurotransmitter homeostasis in the central nervous system. wikipedia.org This cycle involves the uptake of the excitatory neurotransmitter glutamate (B1630785) by astrocytes, its conversion to the non-neuroactive glutamine, and the subsequent transport of glutamine back to neurons to be reconverted into glutamate or the inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). wikipedia.orgnih.gov
L-Methionine [R,S]-Sulfoximine-13C5 serves as a powerful tool to investigate the intricate balance between glutamate and glutamine. By blocking glutamine synthetase, the compound leads to a decrease in the synthesis of glutamine from glutamate and ammonia (B1221849). nih.govnih.gov This disruption has profound implications for neuronal function, as glutamine is a crucial precursor for the synthesis of glutamate in neurons. nih.govnih.gov Research utilizing this inhibitor has demonstrated that a reduction in glutamine levels can, in turn, lower the concentration of brain glutamate. documentsdelivered.com
The inhibition of the glutamate-glutamine cycle can lead to an accumulation of glutamate in the synaptic cleft, a condition that can result in excessive neuronal excitation and potential excitotoxicity. nih.gov Studies using L-Methionine [R,S]-Sulfoximine have been instrumental in elucidating the consequences of impaired glutamate clearance and metabolism in various experimental settings. digitaloceanspaces.comgrinnell.edu
The influence of this compound extends to the metabolism of GABA, the primary inhibitory neurotransmitter in the brain. mdpi.com Glutamine, synthesized in astrocytes, is transported to GABAergic neurons where it serves as a precursor for the synthesis of GABA. nih.govresearchgate.net By inhibiting glutamine synthetase, L-Methionine [R,S]-Sulfoximine disrupts this critical supply of glutamine, thereby potentially impacting the synthesis and availability of GABA. researchgate.net
Research suggests that enhancing GABAergic transmission can counteract the convulsive effects induced by high doses of L-Methionine [R,S]-Sulfoximine, highlighting the interplay between the excitatory (glutamate) and inhibitory (GABA) systems. nih.gov The use of this inhibitor allows researchers to explore the consequences of a compromised GABAergic system due to a lack of its essential precursor, glutamine.
Experimental Models for Neurological Phenomena
The specific and potent action of this compound has led to its widespread use in creating and studying experimental models of various neurological disorders.
In the context of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS), where glutamate excitotoxicity is a proposed mechanism of motor neuron death, L-Methionine [R,S]-Sulfoximine has been employed as a research tool. documentsdelivered.comresearchgate.net Studies in animal models of ALS have shown that treatment with this inhibitor can reduce glutamine synthetase activity, leading to a decrease in brain glutamine and glutamate concentrations. documentsdelivered.com These findings suggest that modulating the glutamate-glutamine cycle through glutamine synthetase inhibition could be a potential area of investigation for neuroprotective strategies. nih.govnih.gov
| Research Area | Model System | Key Findings with L-Methionine [R,S]-Sulfoximine |
| Neurodegeneration (ALS) | SOD1(G93A) transgenic mice | Reduced brain glutamine and glutamate levels. documentsdelivered.com |
This compound plays a pivotal role in studying the mechanisms of ammonia neurotoxicity, a key feature of hepatic encephalopathy. nih.govnih.gov In hyperammonemic conditions, the brain detoxifies ammonia by converting it to glutamine via glutamine synthetase in astrocytes. elsevier.esresearchgate.net However, the excessive accumulation of glutamine is believed to be a major contributor to the neurotoxic effects, including brain edema, through what is known as the "Trojan Horse" hypothesis. researchgate.netnih.gov
Research using L-Methionine [R,S]-Sulfoximine has shown that inhibiting glutamine synthetase can paradoxically protect against some of the detrimental effects of high ammonia levels, despite leading to an increase in brain ammonia concentration. nih.govresearchgate.netnih.gov This inhibitor has been instrumental in demonstrating that the accumulation of glutamine, rather than ammonia itself, may be a primary driver of astrocyte swelling and subsequent neurological dysfunction in hyperammonemia. elsevier.esnih.gov
| Condition | Effect of L-Methionine [R,S]-Sulfoximine | Implication |
| Ammonia-Induced Neurotoxicity | Reverses manifestations of ammonia toxicity despite increasing brain ammonia. researchgate.netnih.gov | Supports the "Trojan Horse" hypothesis where excess glutamine mediates neurotoxicity. nih.gov |
| Hyperammonemic Brain Edema | Reduces brain swelling. elsevier.es | Indicates that glutamine accumulation is a key factor in edema formation. |
The ability of L-Methionine [R,S]-Sulfoximine to disrupt glutamate homeostasis makes it a valuable tool for inducing seizures in experimental models of epilepsy. nih.govnih.gov The administration of this compound, particularly through direct infusion into specific brain regions like the hippocampus, can create models that mimic features of human temporal lobe epilepsy, including recurrent seizures. nih.govresearchgate.net
By inhibiting glutamine synthetase, L-Methionine [R,S]-Sulfoximine leads to an increase in extracellular glutamate levels, which can trigger excessive neuronal firing and seizure activity. nih.gov These models allow researchers to investigate the underlying mechanisms of epileptogenesis, the process by which a normal brain develops epilepsy, and to study the temporal progression of seizures. nih.gov Studies have shown that the site of glutamine synthetase inhibition within the brain can influence the pattern and severity of the induced seizures. nih.gov The L-S-diastereoisomer of methionine sulfoximine (B86345) has been identified as the convulsant isomer. nih.gov
| Epilepsy Model | Method of Induction | Key Observation |
| Temporal Lobe Epilepsy | Chronic infusion of MSO into the hippocampal formation. nih.gov | Development of recurrent seizures and hippocampal neuron loss. nih.gov |
| Generalized Seizures | Systemic administration of high doses of MSO. nih.govnih.gov | Induction of convulsive seizures. nih.govnih.gov |
Research into Mechanisms of Experimental Epileptogenesis and Seizure Induction
Research on Astrocyte-Neuron Metabolic Coupling
L-Methionine [R,S]-Sulfoximine is a critical tool for investigating the metabolic partnership between astrocytes and neurons, largely through its irreversible inhibition of glutamine synthetase (GS). nih.govnih.gov This enzyme is predominantly located in astrocytes and is central to the glutamate-glutamine cycle, a fundamental process in brain function. nih.govyoutube.com In this cycle, astrocytes take up excess glutamate—the brain's primary excitatory neurotransmitter—from the synapse and convert it into glutamine. youtube.com This glutamine is then transported to neurons, where it is converted back into glutamate, replenishing the neurotransmitter pool. youtube.com
By inhibiting GS, MSO effectively decouples this vital metabolic link. nih.gov This disruption has profound consequences, leading to an accumulation of glutamate and ammonia, which astrocytes can no longer efficiently detoxify. nih.gov The resulting elevation in cerebral ammonia can lead to an increase in glutamine levels within astrocytes (before GS is fully inhibited or via other pathways), acting as an osmolyte and causing the characteristic astrocyte swelling seen in conditions like hyperammonemia. nih.gov
Experimental studies in animal models demonstrate the direct impact of MSO on this coupling. In a rat model of hyperammonemia, pretreatment with MSO significantly reduced the activity of glutamine synthetase and attenuated the subsequent accumulation of cortical glutamine. nih.govjohnshopkins.edu This intervention successfully prevented the increase in swollen astrocytes that is typically observed in this condition. nih.govjohnshopkins.edu These findings underscore the crucial role of astrocyte-based glutamine synthesis in maintaining cell volume and highlight MSO's utility in studying these pathological processes. nih.govjohnshopkins.edu Furthermore, MSO-induced inhibition of GS has been shown to cause a massive efflux of glutamine from cultured astrocytes, an effect that may contribute to the compound's convulsive action by potentially interacting with NMDA receptors. nih.gov
The use of isotopically labeled MSO, such as this compound, allows researchers to trace the metabolic fate of the compound and its downstream effects on cellular metabolism with high precision, further refining the understanding of astrocyte-neuron interactions in both healthy and diseased states.
Table 1: Effects of L-Methionine-S-Sulfoximine (MSO) in a Rat Model of Hyperammonemia
| Parameter | Measurement | Effect of MSO Pretreatment | Reference |
|---|---|---|---|
| Glutamine Synthetase Activity | Enzyme Activity | Reduced by 57% | nih.govjohnshopkins.edu |
| Glutamine Synthetase Immunopositive Cells | Cell Count | Reduced by 69% | nih.govjohnshopkins.edu |
| Cortical Glutamine Accumulation | Metabolite Level | Attenuated by 71% | nih.govjohnshopkins.edu |
Advanced Research Methodologies and Future Perspectives
Integration with High-Resolution Analytical Technologies
The presence of five carbon-13 atoms in L-Methionine [R,S]-Sulfoximine-13C5 necessitates the use of high-resolution analytical techniques to accurately detect and quantify the labeled compound and its downstream metabolites. nih.govnih.gov These technologies are essential for distinguishing the isotopic label from the natural abundance of ¹³C and for providing detailed structural and quantitative information.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for characterizing isotopically labeled compounds like this compound. The ¹³C₅ label provides a distinct NMR signature, allowing for unambiguous confirmation of isotopic enrichment and verification of the compound's structural integrity. oup.comnih.gov Beyond simple identification, NMR is employed to study the structural dynamics of the molecule and its interactions with biological macromolecules. For instance, ¹³C and ¹⁵N labeled forms of related methionine-containing proteins have been successfully analyzed using NMR to assign their complex spectra and understand their structure in a reduced state. nih.gov This approach can be adapted to study how this compound binds to its target enzyme, glutamine synthetase, providing insights into the conformational changes that occur upon inhibition.
High-resolution mass spectrometry (HRMS) is indispensable for metabolomics studies involving this compound. Its high mass accuracy and resolution enable the confident identification and quantification of metabolites in complex biological samples. pnas.org A key application is isotopic tracing, where the ¹³C₅ label is tracked as it is incorporated into various downstream metabolites.
A powerful methodology known as "deep-labeling" combines the use of ¹³C-labeled precursors with HRMS to map metabolic activities in an unbiased manner. nih.gov By introducing this compound into a cellular system, researchers can use HRMS to trace the flow of the carbon-13 atoms, revealing which metabolic pathways are active and which are inhibited by the compound's effect on glutamine synthetase. nih.govpnas.org This allows for a detailed reconstruction of metabolic fluxes and the identification of metabolic dependencies and rerouting that occur in response to the enzymatic inhibition. nih.gov
To manage the complexity of biological samples, mass spectrometry is almost always coupled with a chromatographic separation technique. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are crucial for separating this compound and its various metabolites from a complex biological matrix before detection. pnas.org
LC-MS is particularly well-suited for analyzing polar, non-volatile compounds like amino acids and their derivatives. pnas.orgcreative-proteomics.com Specific LC-MS methods have been developed for the analysis of L-methionine sulfoximine (B86345), demonstrating the technique's capability to separate it from related compounds. creative-proteomics.com For a comprehensive analysis of amino acid profiles affected by glutamine synthetase inhibition, GC-MS is also a valuable tool. nih.gov This technique was used to perform primary metabolic profiling in a study where glutamine synthetase was inhibited by methionine sulfoximine (MSX), revealing significant changes in amino acid biosynthesis. nih.gov The choice between LC-MS and GC-MS often depends on the specific metabolites being targeted and their chemical properties.
| Parameter | Condition |
|---|---|
| Column | Ascentis Express OH5, 10 cm x 3.0 mm I.D., 2.7 μm |
| Mobile Phase | [A] acetonitrile; [B] water with 0.1% formic acid, pH 3.5 with ammonium (B1175870) formate; (75:25, A:B) |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 25 °C |
| Detector | MS, ESI (+), TIC, m/z 150-300 |
| Injection Volume | 5 μL |
Computational and Systems Biology Approaches
The vast datasets generated by high-resolution analytical technologies require sophisticated computational tools for interpretation. Systems biology approaches aim to integrate this data into predictive models of cellular metabolism. nih.gov
Constraint-based modeling (CBM) is a powerful mathematical framework for simulating metabolism on a genome scale. nih.govresearchgate.net These models, often analyzed using flux balance analysis (FBA), rely on the stoichiometry of all known metabolic reactions in an organism to define the possible metabolic states. nih.govwikipedia.org The effect of an enzyme inhibitor like L-Methionine [R,S]-Sulfoximine can be simulated within these models by setting a constraint on the flux through the target reaction. oup.com
Specifically, to study the impact of this compound, a genome-scale metabolic model would be constrained by setting the flux through the glutamine synthetase reaction to zero, or to a reduced level, mimicking the inhibition. oup.comnih.gov The model can then predict the systemic effects on the entire metabolic network, such as the rerouting of fluxes in amino acid metabolism, changes in cellular growth rate, or the production of other metabolites. nih.gov This in silico approach allows researchers to generate testable hypotheses about the metabolic reprogramming induced by the compound, guiding further experimental work. nih.govresearchgate.net
The interpretation of complex isotopic data and the prediction of metabolic behavior are emerging areas for the application of machine learning. While direct application to this compound is still a future perspective, related research demonstrates its potential. Machine learning models have been successfully developed to predict the photooxidation of methionine residues in proteins with high accuracy. nih.gov These models use physicochemical and formulation parameters to predict the likelihood of a specific methionine site being oxidized. nih.gov
This concept can be extended to the analysis of data from this compound experiments. Machine learning algorithms could be trained on datasets from isotopic tracing studies to identify complex patterns and correlations between the inhibition of glutamine synthetase and changes in the broader metabolome. Such models could potentially predict the metabolic phenotype of a cell based on the degree of enzyme inhibition, or identify previously unknown off-target effects by analyzing subtle shifts in isotopic labeling patterns across the metabolic network.
| Model Target | Performance Metric | Value |
|---|---|---|
| Met Photooxidation Likelihood | Area Under Curve (AUC) | 0.926 |
| Met Photooxidation Rate | Correlation Coefficient (Q²) | 0.511 |
| Met Photooxidation Rate | Root-Mean-Square Error (RMSE) | 10.9% |
Emerging Research Directions
The application of isotopically labeled compounds has revolutionized the study of complex biological systems. This compound, a stable isotope-labeled version of the glutamine synthetase inhibitor, is at the forefront of several advanced research methodologies. Its unique properties enable precise tracing and quantification in a variety of biological contexts, opening new avenues for investigation and understanding.
Investigation of this compound in Plant Metabolism Studies
The study of plant metabolism is increasingly sophisticated, relying on techniques that can unravel complex, interconnected pathways. Stable isotope labeling is a powerful approach for this purpose, and the use of this compound offers a specialized tool for investigating nitrogen assimilation and amino acid biosynthesis. nih.govfrontiersin.org
Methionine sulfoximine is known to be an effective inhibitor of glutamine synthetase in plants, an enzyme central to converting inorganic nitrogen (ammonia) into organic forms. nih.gov By using the 13C5-labeled version, researchers can trace the uptake, distribution, and metabolic fate of this inhibitor within the plant. This allows for a precise analysis of its impact on glutamine-dependent pathways.
Key research applications include:
Metabolic Flux Analysis: By tracking the incorporation of the 13C5 label, scientists can quantify the flux through related metabolic pathways, revealing bottlenecks or shifts in metabolism in response to glutamine synthetase inhibition.
Pathway Elucidation: The labeled carbon backbone of this compound allows for the unambiguous identification of its metabolic derivatives, helping to map its biotransformation and detoxification pathways within plant tissues. frontiersin.org
Differentiating Metabolomes: In studies of plant-microbe interactions, using a labeled compound like this can help distinguish between the metabolome of the plant and that of associated microorganisms. nih.gov
| Research Area | Methodology | Key Insights |
|---|---|---|
| Nitrogen Assimilation | Inhibition of glutamine synthetase and tracing of 13C5 label. | Quantifies the impact of enzyme inhibition on primary nitrogen metabolism. |
| Herbicide Research | Use as a labeled analogue of glufosinate (B12851) (phosphinothricin). nih.gov | Traces the mechanism of action and resistance in genetically modified plants. |
| Metabolic Pathway Mapping | LC-MS based tracking of labeled metabolites. frontiersin.org | Identifies downstream metabolic products and detoxification routes. |
Use in Biofertilizer Research with Nitrogen-Fixing Organisms
Biological nitrogen fixation, a process carried out by organisms like rhizobia and cyanobacteria, is a cornerstone of sustainable agriculture. nih.gov Methionine sulfoximine has been identified as a compound that can influence this process. It is taken up by several nitrogen-fixing bacteria, where it inhibits ammonium transport. nih.gov Research suggests that L-Methionine-DL-sulfoximine can significantly increase the release rate of fixed nitrogen in cyanobacteria, making it a compound of interest for developing advanced biofertilizers. nih.gov
The use of this compound provides a precise method to study its interaction with these beneficial microbes. Stable isotope tracing allows researchers to follow the compound's journey from the environment into the bacterial cell and to quantify its effect on nitrogen metabolism. This is crucial for optimizing biofertilizer formulations and understanding the symbiotic relationship between plants and nitrogen-fixing bacteria. nih.govnih.gov
| Organism Type | Research Focus | Advantage of 13C5 Labeling |
|---|---|---|
| Nitrogen-Fixing Bacteria (e.g., Klebsiella pneumoniae, Azospirillum brasilense) nih.gov | Uptake and effect on ammonium transport. | Allows for direct measurement of uptake rates and intracellular concentration. |
| Cyanobacteria | Mechanism of increased nitrogen release. nih.gov | Traces the metabolic fate of the sulfoximine to understand how it alters nitrogen pathways. |
| Plant-Rhizobia Symbiosis | Impact on nodulation and symbiotic nitrogen fixation. nih.gov | Differentiates the compound's effects on the plant versus the bacterial symbiont. |
Application in Recombinant Protein Expression Systems and Cell Line Development
The production of biotherapeutics, particularly monoclonal antibodies, heavily relies on mammalian cell lines like Chinese Hamster Ovary (CHO) cells. nih.gov Methionine sulfoximine (MSX) is a critical component in one of the most powerful selection systems for high-producing cell lines, the Glutamine Synthetase (GS) Gene Expression System™. nih.gov In this system, MSX inhibits the cell's endogenous GS, forcing the cells to rely on a co-transfected, robust GS gene, which is linked to the gene for the desired recombinant protein. dtu.dk This selects for cells with high expression levels of both genes.
Studies have shown that MSX supplementation can enhance the productivity of these cell lines. nih.gov The use of this compound in this context allows for detailed metabolic studies of these high-producing clones. By using the labeled compound, researchers can:
Trace Metabolic Fate: Understand how MSX is metabolized by CHO cells and how this affects key pathways like glutamine and glutathione (B108866) biosynthesis. nih.govnih.gov
Optimize Culture Media: Precisely quantify the compound's concentration in the culture medium over time, helping to optimize feeding strategies.
Enhance Metabolic Flux Analysis: In combination with other labeled nutrients, it provides a clearer picture of cellular metabolism, aiding in the rational design of cell lines and culture processes for improved protein yield and quality. nih.gov
Stable isotope labeling in cell culture (SILAC) is a common technique, and extending this principle to a selection agent like MSX offers a new layer of insight into optimizing biopharmaceutical production. thermofisher.comkoreascience.kr
Exploration in Quantitative Proteomics and Metabolomics Research
The accuracy of quantitative studies in proteomics and metabolomics depends heavily on the ability to differentiate biological changes from experimental artifacts. Stable isotope-labeled compounds are the gold standard for this purpose, serving as ideal internal standards for mass spectrometry. thermofisher.comnih.gov
This compound is particularly valuable in this domain. Methionine oxidation is a significant post-translational modification that can alter a protein's function, and its oxidized form, methionine sulfoxide (B87167), is a biomarker for oxidative stress. nih.govnih.gov However, methionine can be artificially oxidized during sample preparation, complicating analysis.
The application of labeled standards helps overcome these challenges:
Accurate Quantification: When this compound is used as an internal standard, it can be spiked into a sample at the very beginning of the workflow. Because it is chemically identical to the unlabeled analyte but mass-shifted, it allows for precise quantification of the endogenous compound while correcting for any sample loss or analytical variability. nih.gov
Biomarker Validation: The presence of methionine sulfoxide is being explored as a biomarker in various conditions. Using the 13C5-labeled sulfoximine as a standard ensures the reliable and reproducible measurement required for clinical biomarker validation. nih.govnih.gov
Metabolic Tracer: In metabolomics studies, the compound can be introduced to cell cultures or organisms to trace its metabolic pathway, identify its products, and measure the kinetics of its conversion, providing dynamic information that is unattainable with static measurements alone. nih.govrug.nl
The use of this compound and related labeled molecules is fundamental to the robustness and depth of modern quantitative proteomics and metabolomics research. nih.govisotope.com
Q & A
Basic: What experimental protocols are recommended for synthesizing L-Methionine [R,S]-Sulfoximine-13C5?
Synthesis involves isotopic labeling of methionine followed by sulfoximine derivatization. Key steps include:
- Isotopic incorporation : Use L-Methionine-13C5 (≥99 atom % 13C purity) as the precursor .
- Sulfoximine formation : React with sulfonating agents under controlled pH and temperature to retain stereochemical integrity. Intermediate purification via HPLC (e.g., Ascentis® Express OH5 column) is critical to separate sulfoximine, sulfone, and sulfoxide derivatives .
- Validation : Confirm isotopic purity using LC/MS with 13C-specific fragmentation patterns and compare against unlabeled standards .
Basic: How does 13C5 labeling enhance metabolic tracing in studies using L-Methionine [R,S]-Sulfoximine?
13C5 labeling enables precise tracking of methionine-derived metabolites (e.g., S-adenosylmethionine, homocysteine) in dynamic systems. Methodological advantages include:
- Quantitative flux analysis : Use 13C-Dynamic Metabolic Flux Analysis (13C-DMFA) to model time-resolved metabolic reorganization in response to interventions (e.g., insulin signaling) .
- Reduced background noise : 13C enrichment minimizes interference from endogenous methionine pools, improving signal-to-noise ratios in mass spectrometry .
Basic: What are the optimal storage and handling conditions to maintain this compound stability?
- Storage : Aliquot and store at -80°C (stable for 6 months) or -20°C (1 month). Avoid freeze-thaw cycles to prevent degradation .
- Solubility : For aqueous solutions, pre-warm to 37°C and sonicate. Use inert atmospheres (N2) to minimize oxidation .
- Safety : Wear nitrile gloves and lab coats to prevent skin contact; dispose of waste per institutional biosafety protocols .
Advanced: How can researchers resolve contradictions in metabolic flux data when using this compound?
Contradictions may arise from isotopic dilution or compartmentalized metabolism. Mitigation strategies include:
- Time-resolved sampling : Collect data at multiple time points to capture transient flux states .
- Compartmental modeling : Use MINIQUAD75 or similar software to account for subcellular metabolite pools (e.g., mitochondrial vs. cytosolic methionine) .
- Cross-validation : Pair 13C tracing with proteomic data to correlate enzyme activity with flux rates .
Advanced: What computational frameworks support the design of 13C5 tracer experiments for methionine metabolism studies?
- 13C-DMFA : A dynamic flux model integrating mass isotopomer distributions (MIDs) with ordinary differential equations to infer time-varying fluxes .
- Constraint-based methods : Apply stoichiometric models (e.g., COBRA Toolbox) to predict methionine utilization pathways under genetic or nutritional perturbations .
- Error analysis : Use Monte Carlo simulations to quantify uncertainty in flux estimates due to measurement noise .
Advanced: How can isotopic purity of this compound be validated in complex biological matrices?
- LC/MS/MS : Employ high-resolution mass spectrometry with selective reaction monitoring (SRM) for 13C5-specific transitions (e.g., m/z 154 → 136) .
- NMR validation : 13C-NMR spectra should show five distinct peaks (13C5) at ~20–40 ppm (methyl and methylene carbons) .
- Spike-recovery assays : Add known quantities of the labeled compound to biological samples (e.g., plasma, tissue homogenates) and quantify recovery rates .
Advanced: What strategies minimize artifactual sulfoximine degradation during in vivo experiments?
- Dosing regimen : Administer via controlled-release formulations to maintain steady-state concentrations and reduce oxidative stress .
- Antioxidant co-treatment : Use N-acetylcysteine (NAC) to scavenge reactive oxygen species that degrade sulfoximine .
- Endpoint validation : Terminate experiments with rapid freezing (liquid N2) and analyze samples immediately to prevent post-mortem degradation .
Basic: Which analytical techniques are most reliable for quantifying this compound in biological samples?
- LC/MS : Ascentis® Express OH5 columns provide baseline separation of sulfoximine from sulfone/sulfoxide derivatives. Use 13C-specific calibration curves for quantification .
- Fluorescence detection : Derivatize with o-phthalaldehyde (OPA) for sensitive detection in low-concentration samples (e.g., microdialysates) .
Advanced: How does stereochemical configuration ([R,S]-Sulfoximine) impact biological activity in enzyme inhibition studies?
- Enzyme kinetics : Test both enantiomers separately using purified enzymes (e.g., methionine adenosyltransferase). The R-configuration may exhibit stronger binding due to steric alignment with active sites .
- Crystallography : Resolve ligand-enzyme complexes via X-ray diffraction to map stereospecific interactions .
- In vivo correlation : Compare pharmacokinetic profiles of R- and S-enantiomers in animal models to assess metabolic stability .
Basic: What are the critical parameters for scaling up this compound synthesis without compromising isotopic purity?
- Precursor quality : Ensure L-Methionine-13C5 has ≥99 atom % 13C and ≤2% unlabeled contamination .
- Reaction monitoring : Use in-line FTIR to track sulfoximine formation and terminate reactions at ≥95% conversion .
- Purification : Multi-step HPLC with orthogonal columns (e.g., C18 and HILIC) to remove byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
